methyl 4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate typically involves multiple steps. One common method includes the condensation of 1-methyl-1H-benzimidazole-2-thiol with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with methyl 4-formylbenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the benzimidazole moiety.
Ethyl benzoate: Another ester with a similar structure but different alkyl group.
Biological Activity
Methyl 4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to provide a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₉H₁₈N₄O₃S
- Molecular Weight : 366.44 g/mol
The compound features a benzimidazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a sulfanyl group and hydrazinylidene linkage further enhances its potential for biological interactions.
Antimicrobial Properties
Research indicates that compounds with benzimidazole structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzimidazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific compound has not been extensively studied in this regard; however, its structural similarities suggest potential efficacy against microbial pathogens.
Anticancer Activity
Benzimidazole derivatives have been explored for their anticancer properties. A study highlighted the effectiveness of similar compounds in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may exhibit comparable activities due to the presence of functional groups conducive to interaction with cellular targets involved in cancer progression.
Insecticidal Activity
The compound's potential as an insecticide has also been investigated. Methyl benzoate, a related compound, has demonstrated effectiveness against agricultural pests. The biological activity of this compound could be evaluated similarly, focusing on its toxicity against specific insect species.
Enzyme Inhibition
Another area of interest is the inhibition of enzymes associated with various biological pathways. Compounds similar to this compound have been shown to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. This suggests that the compound may have therapeutic applications in oncology.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study published in the International Journal of Molecular Sciences reported that benzimidazole derivatives showed significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
- Anticancer Mechanisms : Research indicated that certain benzimidazole compounds induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest at the G2/M phase.
- Insect Toxicity : Methyl benzoate has shown effective contact toxicity against various insect pests, with LC50 values indicating significant lethality at low concentrations. This suggests that this compound could similarly impact pest populations.
Properties
Molecular Formula |
C19H18N4O3S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C19H18N4O3S/c1-23-16-6-4-3-5-15(16)21-19(23)27-12-17(24)22-20-11-13-7-9-14(10-8-13)18(25)26-2/h3-11H,12H2,1-2H3,(H,22,24)/b20-11+ |
InChI Key |
WKWILJCKIDOVPR-RGVLZGJSSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.